1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

Catalog No.
S13570810
CAS No.
M.F
C9H10BrN3O
M. Wt
256.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-...

Product Name

1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-5-methylpyrazol-3-amine

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

InChI

InChI=1S/C9H10BrN3O/c1-6-4-9(11)12-13(6)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

JURXYFFHZAASNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)Br)N

1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound characterized by its unique structure, which includes a brominated furan moiety linked to a pyrazole ring. The molecular formula for this compound is C8H8BrN3OC_8H_8BrN_3O, and it has a molecular weight of approximately 242.07 g/mol. This compound falls within the category of pyrazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

  • Substitution Reactions: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, leading to a range of derivative compounds.
  • Reduction Reactions: The compound can undergo reduction to modify its functional groups, potentially enhancing its biological activity.
  • Oxidation Reactions: Oxidative processes may introduce additional functional groups or modify existing ones, thereby altering the compound's properties.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution.

The biological activity of 1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine has been a subject of research due to its potential therapeutic applications. Preliminary studies suggest that this compound exhibits:

  • Antioxidant Properties: It has the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Activity: Research indicates that it may induce apoptosis in cancer cells through mechanisms involving p53 pathways, making it a candidate for further investigation as an anticancer agent.
  • Antimicrobial Activity: Some studies suggest potential effectiveness against various microbial strains, warranting exploration in drug development.

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves multi-step synthetic routes. A common method includes:

  • Condensation Reaction: The reaction of 5-bromofurfural with an appropriate pyrazole derivative under basic conditions (e.g., using sodium acetate) leads to the formation of the target compound.
  • Isolation and Purification: The product is usually isolated through filtration and purified by recrystallization or chromatography techniques.

Optimization of reaction conditions is crucial to enhance yield and purity during synthesis.

This compound has potential applications across various fields:

  • Medicinal Chemistry: Due to its biological activities, it is being studied for development into therapeutic agents targeting cancer and microbial infections.
  • Material Science: Its unique structural features may lend themselves to applications in the development of new materials with specific electronic or photonic properties.

Research into the interaction of 1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine with biological targets is ongoing. Initial findings indicate that it may interact with key enzymes and receptors involved in cancer cell proliferation and apoptosis. Further studies are needed to elucidate the precise mechanisms underlying these interactions and their implications for therapeutic use.

Similar compounds include:

  • 4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) - This bis(pyrazolyl)methane derivative shares structural similarities but features two pyrazole units linked by a methanediyl bridge.
  • 1-(5-bromofuran-2-yl)-3-methylpyrazole - This compound has a simpler structure but retains the bromofuran moiety and exhibits some overlapping biological activities.
  • 5-Methylpyrazole - A simpler pyrazole derivative that lacks the furan component but is often used as a reference for biological activity comparisons.

Unique Features

The uniqueness of 1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine lies in its specific combination of a brominated furan ring and a functionalized pyrazole structure, which together contribute to its distinctive chemical reactivity and biological properties. This combination enhances its potential as a lead compound in drug discovery compared to simpler analogs or derivatives lacking either moiety.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.00072 g/mol

Monoisotopic Mass

255.00072 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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